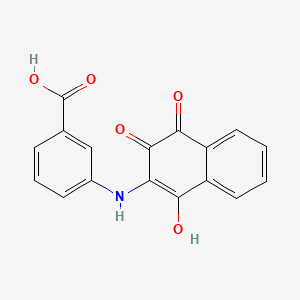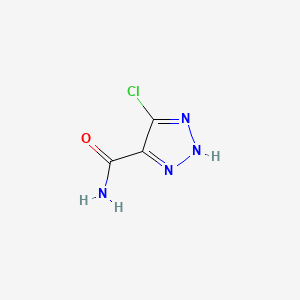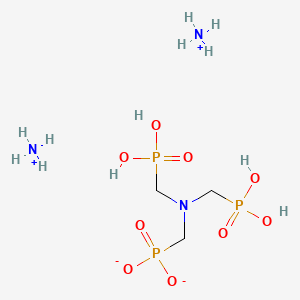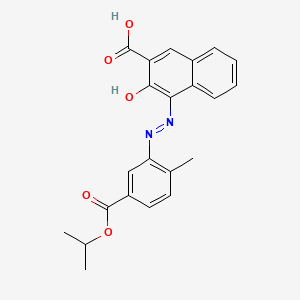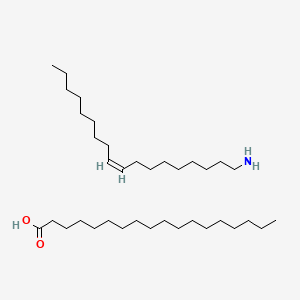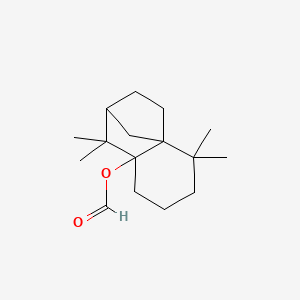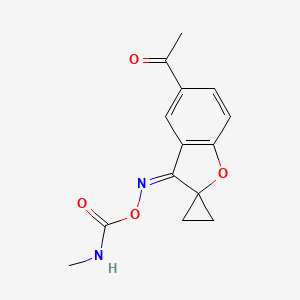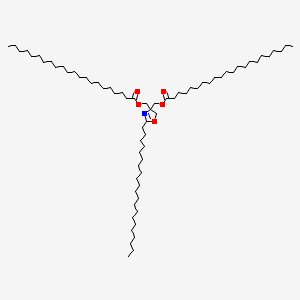
(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) is a complex organic compound with the molecular formula C70H135NO5 and a molecular weight of 1070.8 g/mol. This compound is characterized by its unique structure, which includes an oxazole ring and long-chain fatty acid esters. It is primarily used in specialized chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring is typically synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. The long-chain fatty acid esters are then introduced through esterification reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) involves its interaction with specific molecular targets and pathways. The oxazole ring and long-chain fatty acid esters play a crucial role in its biological activity. The compound can interact with cell membranes, enzymes, and receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hexadecyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate): Similar structure but with a shorter alkyl chain.
(2-Octadecyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate): Similar structure with a slightly different alkyl chain length.
Uniqueness
(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) is unique due to its specific combination of an oxazole ring and long-chain fatty acid esters. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
89036-54-4 |
|---|---|
Formule moléculaire |
C70H135NO5 |
Poids moléculaire |
1070.8 g/mol |
Nom IUPAC |
[4-(docosanoyloxymethyl)-2-henicosyl-5H-1,3-oxazol-4-yl]methyl docosanoate |
InChI |
InChI=1S/C70H135NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67-71-70(64-74-67,65-75-68(72)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)66-76-69(73)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-66H2,1-3H3 |
Clé InChI |
VFNCJBYJJVLQGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




